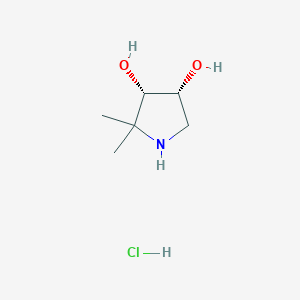
2-(2,6-Dioxopiperidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)acetic acid is a compound that belongs to a class of biologically active molecules. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, the first paper discusses a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which has been studied for its molecular structure and dynamics, indicating the importance of such compounds in biological systems .
Synthesis Analysis
The synthesis of related compounds has been explored in several papers. Paper 2 describes a one-pot synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives, which shares a similar core structure to this compound . This synthesis involves a domino Michael addition-cyclization reaction, which is a notable method due to its efficiency and practicality. Similarly, paper 3 reports the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine with chloroacetic acid . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using X-ray diffraction and quantum chemical calculations, as seen in paper 1 . The study of these structures is crucial for understanding the dynamics and potential biological interactions of the molecules. Paper 3 provides structural analysis of a related compound, indicating the presence of intermolecular hydrogen bonds that contribute to the stability of the solid-state structure .
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to this compound have been explored in the context of synthesis and structural modifications. For example, paper 4 discusses the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids through acylation and Michael addition reactions . These reactions are important for the functionalization and diversification of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from their molecular structures and synthesis methods. The presence of multiple functional groups, such as ketones and carboxylic acids, suggests that these compounds may have specific solubility, acidity, and reactivity characteristics. The formation of hydrogen bonds, as mentioned in paper 3, can also influence the melting points and solubility of these compounds .
科学的研究の応用
Impact on Human Dental Pulp Stem Cells
2,4-Dicholorophenoxy acetic acid, while not the exact compound requested, has been studied for its biological effects on human dental pulp stem cells (hDPSCs). Research has demonstrated that exposure to varying concentrations of this herbicide can induce a hormetic response in cell viability and growth rates. At certain doses, it leads to G0/G1 cell cycle arrest, increased reactive oxygen species (ROS) levels, and apoptosis in hDPSCs. This suggests its potential impact on cellular health at higher concentrations, indicating a need for careful consideration of exposure levels in environments where similar compounds are present Samira Mahmoudinia, A. Niapour, H. Ghasemi Hamidabadi, M. Mazani, 2019.
Herbicide Structural Analysis
In another study, the crystal structure of fluroxypyr, a related herbicide with a different active moiety, was analyzed. This research contributes to the understanding of how structural attributes of herbicides influence their interaction with the environment and target organisms. The findings highlight the complex three-dimensional networks formed by these molecules, which could inform the design of more efficient and environmentally friendly herbicides Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016.
Environmental Impact and Toxicity Studies
Research into the environmental impact and toxicity of 2,4-D herbicide has shown its widespread use in agriculture and urban settings, potentially reaching natural environments through direct or indirect means. Studies focus on its toxicology and mutagenicity, with a particular emphasis on its effects on non-target species and human health. Such research is pivotal for understanding the broader implications of herbicide use and informs regulatory and safety guidelines Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Mechanisms of Herbicidal Action
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid, a structural relative, as an herbicide has been provided through studies identifying its physiological processes, perception, and signal transduction in plants. Understanding the molecular action mode of such compounds helps in developing more targeted and effective herbicidal strategies, reducing the impact on non-target species Yaling Song, 2014.
Synthesis and Electrochemical Applications
The synthesis and electrochemical properties of related compounds have been explored for potential applications beyond herbicide use. For example, the synthesis of terthiophene oligomer derivatives and their electropolymerization studies indicate potential applications in electrochemical sensors and other electronic devices. Such research opens new avenues for the application of these compounds in technology Youshan Zhang, Baoyang Lu, Liqi Dong, Hui Sun, D. Hu, H. Xing, X. Duan, Shuai Chen, Jingkun Xu, 2016.
作用機序
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
this compound interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities leads to a decrease in the pathogenesis of diseases such as cancer .
Biochemical Pathways
The compound affects the biochemical pathway involving IDO1. By suppressing the activities of IDO1, it disrupts the normal functioning of this pathway, leading to a decrease in the pathogenesis of diseases .
Result of Action
The molecular and cellular effects of the action of this compound involve the suppression of IDO1 activities . This leads to a disruption in the normal functioning of the biochemical pathway involving IDO1, thereby decreasing the pathogenesis of diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNHMNRAYLJHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)







![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

